molecular formula C15H14ClN3O B1379792 {2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride CAS No. 1609409-30-4

{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride

Cat. No. B1379792
M. Wt: 287.74 g/mol
InChI Key: LLQOLEXVZAZFJG-UHFFFAOYSA-N
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Description

{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride, which is also known as MPAH, is an organic compound with a molecular formula of C13H13ClN2O2. This compound is of particular interest to chemists and biologists as it has a wide range of applications in both fields. In

Scientific Research Applications

Anticancer Applications

Compounds containing the 1,2,4-oxadiazole ring have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. For instance, a series of derivatives were tested against breast, lung, prostate, and breast cancer cell lines, demonstrating good to moderate activity, indicating the potential of these compounds in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019). Additionally, other studies have synthesized and tested novel carbazole derivatives, which showed significant antibacterial and antifungal activity along with activity against human breast cancer cell lines, specifically MCF7 (Sharma, Kumar, & Pathak, 2014).

Antibacterial and Antimicrobial Applications

The antibacterial activities of compounds with the 1,2,4-oxadiazole core have also been a focus. For example, novel compounds were synthesized and exhibited good antibacterial activity, highlighting their potential as candidate drugs for antibacterial therapy (Hu et al., 2005). Another study reported the synthesis and antibacterial activity evaluation of new derivatives against Salmonella typhi, where several compounds showed significant activity (Salama, 2020).

Chemosensory Applications

1,2,4-Oxadiazole derivatives have been utilized in the development of selective and colorimetric fluoride chemosensors. These compounds demonstrated specific interactions with fluoride ions, showcasing their utility in the design of sensors for environmental and health applications (Ma et al., 2013).

Structural and Mechanistic Studies

Research into the structural characterization and reactivity of oxadiazole systems has provided insight into the design of potential angiotensin II receptor antagonists and explored molecular rearrangements under photochemical conditions. These studies contribute to a deeper understanding of the chemical properties and potential therapeutic applications of oxadiazole derivatives (Meyer et al., 2003; Buscemi, Vivona, & Caronna, 1996).

properties

IUPAC Name

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O.ClH/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16;/h2-9H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQOLEXVZAZFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride

CAS RN

1609409-30-4
Record name Benzenamine, 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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